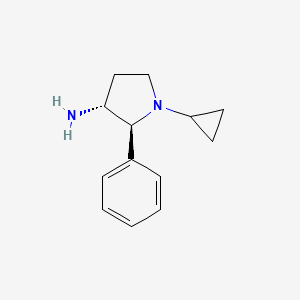
(2S,3R)-1-Cyclopropyl-2-phenylpyrrolidin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,3R)-1-Cyclopropyl-2-phenylpyrrolidin-3-amine is a useful research compound. Its molecular formula is C13H18N2 and its molecular weight is 202.301. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Enantioselective Synthesis and Catalysis
- Lewis Acid-Catalyzed Ring-Opening Reactions : A study by Lifchits and Charette (2008) discusses the Lewis acid-catalyzed ring-opening of activated cyclopropanes with amine nucleophiles. This method preserves enantiomeric purity and is significant for the enantioselective synthesis of serotonin/norepinephrine reuptake inhibitors (Lifchits & Charette, 2008).
Biocatalytic Synthesis
- Biocatalysis in Anti-thrombotic Agent Production : Hugentobler et al. (2016) explored biocatalytic routes for synthesizing key building blocks of the anti-thrombotic agent ticagrelor. The study achieved high enantiomeric excess using different biocatalysts (Hugentobler et al., 2016).
Methodologies in Organic Synthesis
- Decarboxylation Methods : Hashimoto et al. (1986) introduced a novel decarboxylation method using 2-cyclohexen-1-one as a catalyst, providing an efficient way to produce optically active amino compounds, relevant to the study of cyclopropyl amines (Hashimoto et al., 1986).
- Synthesis of Cyclopropyl Amines : Kadikova et al. (2015) demonstrated a method for synthesizing cyclopropyl amines through the reaction of enamines with Et3Al and CH2I2, yielding high efficiency and introducing a viable alternative to traditional cyclopropanation reagents (Kadikova et al., 2015).
Development of Pharmacologically Active Compounds
- Discovery of RORγt Inverse Agonists : Duan et al. (2019) reported the discovery of a phenyl (3-phenylpyrrolidin-3-yl)sulfone series of RORγt inverse agonists. The study identifies critical structural elements for achieving high selectivity, contributing to the development of selective, orally active compounds with potential pharmacological applications (Duan et al., 2019).
Medicinal Chemistry and Drug Development
- Analgesic Compound Synthesis : Epstein et al. (1981) synthesized a series of 1-aryl-3-azabicyclo[3.1.0]hexanes, demonstrating significant analgesic potency. The study provides insights into the synthesis and potential applications of these compounds in medicinal chemistry (Epstein et al., 1981).
Neuroprotection and Neuropharmacology
- Metabotropic Glutamate Receptors and Neuroprotection : Battaglia et al. (1998) explored the neuroprotective effects of activating metabotropic glutamate receptors using a selective agonist. This research is relevant to developing neuroprotective drugs and understanding excitotoxic neuronal death (Battaglia et al., 1998).
Propiedades
IUPAC Name |
(2S,3R)-1-cyclopropyl-2-phenylpyrrolidin-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2/c14-12-8-9-15(11-6-7-11)13(12)10-4-2-1-3-5-10/h1-5,11-13H,6-9,14H2/t12-,13+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWYQMPOPLCLVIF-OLZOCXBDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2CCC(C2C3=CC=CC=C3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN([C@H]([C@@H]1N)C2=CC=CC=C2)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


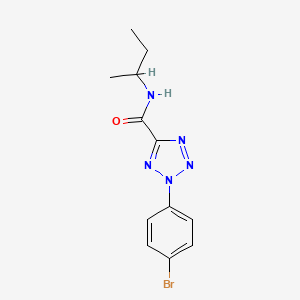
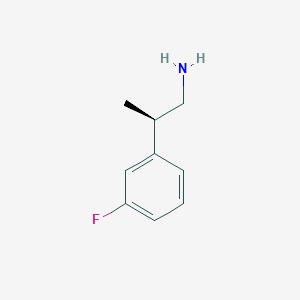


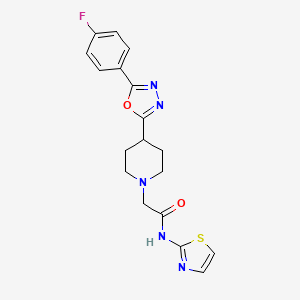
![2,6-difluoro-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzenesulfonamide](/img/structure/B2509502.png)

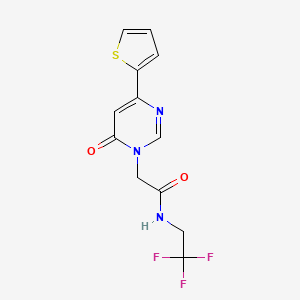
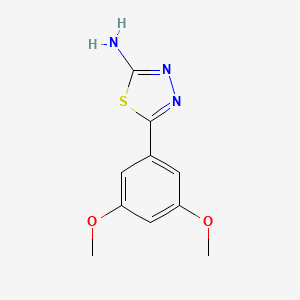
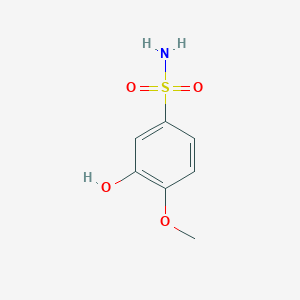
![N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide](/img/structure/B2509511.png)
![5-Methyl-3-phenyl-7-piperidin-1-ylpyrazolo[1,5-a]pyrimidine](/img/structure/B2509513.png)
